Product packaging for 3-[3-(Propan-2-yl)phenyl]benzoic acid(Cat. No.:CAS No. 925908-31-2)

3-[3-(Propan-2-yl)phenyl]benzoic acid

Cat. No.: B3167845
CAS No.: 925908-31-2
M. Wt: 240.3 g/mol
InChI Key: YJPTVPYUFCTIJU-UHFFFAOYSA-N
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Description

Contextualization of 3-[3-(Propan-2-yl)phenyl]benzoic Acid within Advanced Organic Synthesis

This compound, with its distinct substitution pattern, presents an interesting case study within the realm of advanced organic synthesis. The molecule is characterized by a biphenyl (B1667301) core, where one phenyl ring is substituted with a carboxylic acid group at the meta-position, and the other with an isopropyl group, also at the meta-position. This specific arrangement of substituents can influence the compound's conformational preferences and its potential interactions with biological targets.

The synthesis of such asymmetrically substituted biaryls is a key challenge in organic chemistry. The development of efficient and selective methods to construct the pivotal carbon-carbon bond between the two aromatic rings is of paramount importance.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 925908-31-2
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Boiling Point 413.0 ± 34.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 190.8 ± 20.3 °C

Methodological Approaches in Contemporary Organic Chemistry Relevant to the Compound's Architecture

The construction of the biaryl scaffold of this compound can be approached through several modern synthetic strategies. Among these, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly efficient and versatile method. rsc.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 3-carboxyphenylboronic acid with 1-bromo-3-isopropylbenzene (B1360270), or alternatively, 3-isopropylphenylboronic acid with 3-bromobenzoic acid. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of Biaryl Benzoic Acids

CatalystBaseSolventTemperature
Pd(PPh₃)₄Na₂CO₃Dioxane/Water110 °C
Pd₂(dba)₃ / S-PhosK₃PO₄THF50 °C
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temperature

This table presents typical conditions and is not specific to the synthesis of this compound.

Identification of Key Research Gaps and Opportunities for this compound

Despite the established methodologies for synthesizing biaryl compounds, the specific research landscape for this compound is notably sparse. A thorough search of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and potential applications. This presents a significant opportunity for further investigation.

Key Research Gaps and Opportunities:

Optimized Synthesis and Characterization: While the Suzuki-Miyaura coupling is a logical synthetic route, a detailed study to optimize the reaction conditions for this specific molecule is warranted. This would include a thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to unequivocally determine its three-dimensional structure.

Exploration of Biological Activity: The broader class of aryl benzoic acid derivatives has shown promise in various therapeutic areas. For instance, biaryl derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for potential use in Parkinson's disease therapy and as antagonists of the VLA-4 integrin for inflammatory diseases. nih.govnih.gov Furthermore, substituted benzoic acids have been explored as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 in cancer research. nih.gov A systematic biological evaluation of this compound and its analogues could uncover novel pharmacological activities.

Materials Science Applications: The rigid biaryl core of this molecule could be of interest in the development of new organic materials. Its properties could be tuned by further functionalization, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or liquid crystals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B3167845 3-[3-(Propan-2-yl)phenyl]benzoic acid CAS No. 925908-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-propan-2-ylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(10-14)16(17)18/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPTVPYUFCTIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3 Propan 2 Yl Phenyl Benzoic Acid

Convergent Synthesis Strategies for the Biphenyl (B1667301) Carboxylic Acid Core

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Aryl Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis due to their reliability, functional group tolerance, and broad applicability. rsc.orgresearchgate.net The Suzuki-Miyaura coupling is particularly prominent for this purpose, involving the reaction of an organoboron species with an organohalide. nih.govyoutube.com

For the synthesis of 3-[3-(propan-2-yl)phenyl]benzoic acid, two primary Suzuki-Miyaura disconnection strategies are viable:

Route A: Coupling of 3-bromobenzoic acid (or its corresponding ester) with (3-isopropylphenyl)boronic acid.

Route B: Coupling of 1-bromo-3-isopropylbenzene (B1360270) with (3-carboxyphenyl)boronic acid.

The reaction is catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂). rsc.org The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically demanding and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity, especially with less reactive aryl chlorides. rsc.org

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandTypical ConditionsKey AdvantagesReference
Pd(PPh₃)₄Triphenylphosphine (pre-complexed)Aqueous base (e.g., Na₂CO₃, K₂CO₃), organic solvent (e.g., Toluene, Dioxane)Commercially available, widely used, effective for aryl bromides and iodides. ajgreenchem.com
Pd(OAc)₂SPhosK₃PO₄, Toluene/Water, 80-110 °CHigh activity, good for sterically hindered substrates and aryl chlorides. chemrxiv.org
Pd(OAc)₂t-Bu₃PK₃PO₄, Dioxane, 80 °CHighly active for challenging couplings due to steric bulk and electron-donating nature. rsc.org
PdCl₂None (Ligand-free)Aqueous NaOH or other alkaliCost-effective, simplified purification, environmentally benign. rsc.org

Other palladium-catalyzed methods, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), also provide effective routes to the biphenyl core. rsc.orgnih.gov The Negishi coupling, in particular, can be advantageous for its high reactivity and chemoselectivity. nih.gov

Alternative Transition Metal-Mediated Coupling Reactions

While palladium dominates the field, other transition metals can also mediate the crucial aryl-aryl bond formation. The Ullmann reaction, one of the oldest coupling methods, traditionally uses copper powder or copper salts to couple two aryl halides, often at high temperatures. researchgate.net Modern variations have improved the scope and mildness of this reaction.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium. Nickel catalysts can effectively couple aryl halides with organozinc reagents (in Negishi-type reactions) or organoboron reagents (in Suzuki-type reactions), sometimes exhibiting unique reactivity compared to their palladium counterparts. nih.gov Furthermore, transition-metal-free methods, such as the oxidative coupling of tetraarylborates using mild organic oxidants, represent an emerging frontier for biphenyl synthesis. nih.gov

Regioselective Functionalization of the Phenyl Rings

Achieving the specific 1,3-substitution pattern on both phenyl rings of this compound requires precise control over the position of functional group installation. Regioselective strategies are critical, whether applied before the coupling step (functionalizing the starting materials) or after the biphenyl core has been formed.

Directed Ortho-Metalation and Electrophilic Substitution

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. oup.com It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species. This species can then be trapped with a wide range of electrophiles. acs.orgorganic-chemistry.org

Crucially, the carboxylic acid group itself can serve as a DMG. acs.orgacs.orgbohrium.com By treating a benzoic acid with a suitable base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA), deprotonation occurs selectively at the position ortho to the carboxylate. organic-chemistry.org While this directs to the 2-position, related strategies and the use of other directing groups can achieve functionalization at other sites on the benzoic acid ring prior to cross-coupling.

Classical electrophilic substitution reactions on a pre-formed biphenyl scaffold are generally less effective for achieving specific substitution patterns, as they often yield mixtures of constitutional isomers. rsc.org The directing effects of both rings can lead to complex product distributions, making this approach less desirable for synthesizing a single, pure isomer like this compound.

Late-Stage Functionalization Protocols for Benzoic Acid Moieties

Late-stage functionalization (LSF) is a strategy that introduces or modifies functional groups on a complex molecule, such as a pre-formed biphenyl carboxylic acid, in the final stages of a synthesis. wikipedia.org This approach is highly efficient as it avoids carrying functional groups through multiple synthetic steps and allows for the rapid generation of analogues.

For benzoic acid derivatives, transition-metal-catalyzed C-H activation has become a key LSF tool. nih.gov By using a directing template that temporarily coordinates to the carboxylic acid and positions a catalyst (often palladium) in proximity to a specific C-H bond, functionalization can be achieved with high regioselectivity. nih.gov For instance, nitrile-based templates have been developed to direct the olefination, acetoxylation, or halogenation of the meta-C-H bonds of benzoic acids. nih.govescholarship.org This methodology could theoretically be applied to a simpler biphenyl benzoic acid to introduce the isopropyl group or other functionalities at a late stage.

Table 2: Examples of Late-Stage C-H Functionalization Reactions

FunctionalizationDirecting Group/TemplateCatalyst SystemTypical ReagentTarget PositionReference
OlefinationNitrile-based sulfonamidePd(OAc)₂ / O₂Alkenes (e.g., Ethyl acrylate)meta nih.gov
AcetoxylationNitrile-based sulfonamidePd(OAc)₂ / O₂Acetic Anhydridemeta nih.gov
IodinationPhenyl nitrilePd(OAc)₂N-Iodosuccinimide (NIS)meta escholarship.org
HydroxylationCarboxylatePd(OAc)₂TBHP (tert-Butyl hydroperoxide)ortho bohrium.com

Enantioselective Synthesis of Chiral Analogues (if applicable)

The molecule this compound is achiral and does not possess any stereogenic centers. Therefore, the concept of enantioselective synthesis is not applicable to the synthesis of this specific compound. There is no information in the searched literature to suggest the existence or synthesis of chiral analogues of this compound that would necessitate an enantioselective approach.

Reactivity and Mechanistic Investigations of 3 3 Propan 2 Yl Phenyl Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

The carboxylic acid moiety of 3-[3-(propan-2-yl)phenyl]benzoic acid is readily converted into esters, amides, and anhydrides through nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iqucalgary.ca

Esterification: The most common method for ester formation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the removal of water can drive it to completion. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comorganicchemistrytutor.com After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. rsc.orgnih.gov This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. libretexts.orgjocpr.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.orglibretexts.org

The mechanism with coupling agents involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically at high temperatures. A more common laboratory method involves the reaction of the carboxylic acid with a more reactive derivative, such as an acyl chloride. uomustansiriyah.edu.iqlibretexts.org

Table 1: Representative Conditions for Carboxylic Acid Derivatization

DerivativeReagentsCatalyst/Activating AgentSolventTypical Yield (%)
Ester (Methyl)MethanolH₂SO₄ (catalytic)Methanol80-90
Amide (Aniline)AnilineDCCDichloromethane70-85
Acyl ChlorideThionyl Chloride (SOCl₂)NoneToluene>90
AnhydrideAcetic AnhydrideHeatAcetic Anhydride60-75

Note: Yields are estimates based on similar reactions with related benzoic acid derivatives.

The carboxylic acid group can also undergo reduction and, under specific conditions, oxidative transformations.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). organicchemistrytutor.comlibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this transformation and offers higher selectivity in the presence of other reducible functional groups. libretexts.org

Oxidative Decarboxylation: While the carboxylic acid group itself is generally resistant to oxidation, certain oxidative decarboxylation reactions can occur under specific conditions, though they are not common for aromatic carboxylic acids unless specific directing groups are present.

Transformations of the Aromatic Moieties

The biphenyl (B1667301) system of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution.

In electrophilic aromatic substitution, the positions of attack are directed by the existing substituents on the two phenyl rings.

Ring A (substituted with -COOH): The carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing nature. youtube.com Therefore, electrophilic attack on this ring will primarily occur at the positions meta to the carboxyl group (C5 and the equivalent position on the other side).

Ring B (substituted with -CH(CH₃)₂): The isopropyl group is a weak activating and ortho-, para-directing group due to its electron-donating inductive effect. Therefore, electrophilic attack on this ring will be directed to the positions ortho and para to the isopropyl group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentMajor Product(s)
NitrationHNO₃, H₂SO₄3-[3-(Propan-2-yl)-4-nitrophenyl]benzoic acid and 3-[3-(Propan-2-yl)-6-nitrophenyl]benzoic acid
BrominationBr₂, FeBr₃3-[4-Bromo-3-(propan-2-yl)phenyl]benzoic acid and 3-[6-Bromo-3-(propan-2-yl)phenyl]benzoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-[4-Acetyl-3-(propan-2-yl)phenyl]benzoic acid

Note: Product distribution can be complex and may require experimental verification.

Nucleophilic aromatic substitution (SNA) is generally difficult on unsubstituted aromatic rings. It typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). medlifemastery.com In the case of this compound, neither ring is strongly activated for SNA. However, if a halogen were introduced onto one of the rings, particularly ortho or para to the carboxylic acid group (after conversion to a more strongly electron-withdrawing group) or another introduced electron-withdrawing group, SNA could become feasible.

The mechanism for such a reaction would likely proceed through an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. medlifemastery.com

Photochemical and Electrochemical Reactivity Studies

While specific studies on this compound are lacking, the photochemical and electrochemical behavior of benzoic acid and related compounds provides insight.

Photochemical Reactivity: Benzoic acid can undergo photolysis upon UV irradiation. nih.gov Advanced oxidative processes involving UV light and hydrogen peroxide can lead to the degradation of benzoic acid, a process relevant to environmental remediation. nih.gov It is plausible that this compound would exhibit similar photochemical reactivity, potentially leading to hydroxylation of the aromatic rings or degradation of the molecule.

Electrochemical Reactivity: Electrochemical methods can be employed to induce reactions. For instance, benzoic acid derivatives can mediate the electrochemical imidation of benzylic C(sp³)-H bonds. acs.org This suggests that under appropriate electrochemical conditions, the benzylic protons of the isopropyl group in this compound could be susceptible to functionalization. The carboxylic acid can be electrochemically reduced, and the aromatic system can undergo electrochemical oxidation or reduction, depending on the applied potential and reaction conditions.

Lack of Specific Research Hinders Detailed Analysis of Catalytic Transformations

This lack of specific data prevents a detailed discussion and the creation of informative data tables regarding its reactivity in catalytic processes as requested. General principles of organic chemistry would suggest that the carboxyl and biphenyl functionalities of the molecule could be susceptible to a variety of catalytic transformations. For instance, the carboxylic acid group could potentially undergo esterification or amidation reactions catalyzed by acids or coupling agents. The aromatic rings could theoretically be subject to hydrogenation under specific catalytic conditions. However, without direct experimental evidence from research studies, any discussion of reaction pathways, catalyst efficacy, reaction conditions, and product yields would be purely speculative.

Authoritative and scientifically accurate reporting, as mandated by the user's instructions, requires a foundation of peer-reviewed research. In this instance, the necessary detailed research findings and corresponding data for this compound have not been found. Therefore, the section on "Catalytic Transformations Utilizing this compound as a Substrate" cannot be generated with the required level of scientific rigor and detail.

Further research into the catalytic applications of this specific compound is required before a comprehensive and factual article can be written on this topic.

Theoretical and Computational Studies of 3 3 Propan 2 Yl Phenyl Benzoic Acid

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic ground state properties. By approximating the electron density, DFT methods can predict geometric parameters, energies, and various electronic descriptors.

Table 1: Predicted Ground State Properties of 3-[3-(propan-2-yl)phenyl]benzoic Acid (Hypothetical DFT Data)

PropertyPredicted ValueUnit
Total Energy-958.765Hartrees
Dipole Moment2.15Debye
Phenyl-Phenyl Dihedral Angle38.5Degrees
C=O Bond Length (Carboxylic Acid)1.21Ångströms (Å)
O-H Bond Length (Carboxylic Acid)0.97Ångströms (Å)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity.

For this compound, the HOMO is expected to be distributed primarily across the electron-rich phenyl ring system. The LUMO is likely to be localized more towards the electron-withdrawing carboxylic acid group.

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

OrbitalEnergyDescription
HOMO-6.45 eVIndicates regions susceptible to electrophilic attack.
LUMO-1.23 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap5.22 eVSuggests moderate kinetic stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule and its interactions with its environment are crucial for its function and properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these dynamic aspects.

The single bond connecting the two phenyl rings in this compound allows for rotation. However, this rotation is not entirely free due to steric hindrance between the atoms on the adjacent rings. Computational methods can be used to calculate the energy barrier associated with this rotation. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle between the rings is systematically varied, and the energy at each step is calculated. The resulting energy profile reveals the most stable (lowest energy) conformation and the energy required to rotate through less stable, more sterically hindered conformations. The rotational barrier is the energy difference between the most stable and the highest energy (transition state) conformation.

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds. This suggests a high propensity for the molecule to form dimers or larger aggregates in the solid state or in non-polar solvents. In a typical arrangement, two molecules would form a hydrogen-bonded dimer, with the carboxylic acid groups facing each other. Molecular dynamics simulations can be employed to study these self-assembly processes by simulating the behavior of multiple molecules over time, providing insights into the stability and structure of potential aggregates.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction mechanism.

For this compound, a relevant reaction to study would be its esterification with an alcohol, such as methanol. Computational modeling could elucidate the transition state of the reaction, likely involving the protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol. Such studies would provide valuable information on the reaction kinetics and the factors influencing the reaction rate.

Transition State Characterization and Reaction Pathway Mapping

The synthesis of unsymmetrical biaryl compounds such as this compound is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgmt.com Computational studies have been instrumental in mapping the intricate reaction pathway of this process. The catalytic cycle is generally understood to involve three primary stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgpku.edu.cn

Reaction Pathway Mapping:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. DFT calculations help to model this step, where the palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. libretexts.orgmt.com

Transmetalation: This is often the most complex and rate-determining step of the cycle. pku.edu.cn An organoborane compound, activated by a base, transfers its organic group (in this case, the 3-(propan-2-yl)phenyl moiety) to the palladium center, displacing the halide. libretexts.orgresearchgate.net Computational models have been used to investigate the precise role of the base, evaluating whether it activates the palladium complex or the organoboronic acid first. acs.org The results often suggest that the primary mechanism involves the base reacting with the boronic acid to form a more reactive boronate species. acs.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the biphenyl (B1667301) structure. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgpku.edu.cn

Throughout this mapped pathway, computational chemists identify the geometry of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate between two intermediates. Its characterization is essential for understanding the reaction's feasibility and kinetics.

Energetics and Kinetics of Key Transformations

DFT computations have been reported for the mechanism of the Suzuki-Miyaura reaction, providing benchmarks for the energy profiles of the key steps. nih.gov While specific values for the synthesis of this compound are not available, the data from model systems (e.g., the coupling of phenyl bromide and phenylboronic acid) are illustrative. These studies show that the relative energies of the bottlenecks associated with oxidative addition, base-assisted substitution at the palladium center, and transmetalation can be very close. nih.gov The transmetalation step is frequently identified as the rate-determining step in the catalytic cycle. pku.edu.cn

Below is an interactive table with representative energy data from DFT calculations on a model Suzuki-Miyaura coupling system. This data illustrates the typical energetic landscape of the reaction that would form the core of this compound.

Catalytic StepDescriptionRelative Gibbs Free Energy (kcal/mol) - Representative
Oxidative Addition (TS)Transition state for the insertion of Pd(0) into the Aryl-Halide bond.+15.5
Transmetalation (TS)Transition state for the transfer of the aryl group from boron to palladium. Often the highest barrier.+21.0
Reductive Elimination (TS)Transition state for the formation of the C-C bond and regeneration of the catalyst.+17.2

Note: Data is illustrative and based on generalized DFT studies of the Suzuki-Miyaura reaction mechanism. TS refers to the Transition State.

In Silico Design Principles for Analogues

The biphenyl carboxylic acid scaffold is a common motif in medicinal chemistry, often appearing in molecules designed to be enzyme inhibitors. researchgate.net In silico (computer-aided) techniques are pivotal in the rational design of analogues of this compound to optimize biological activity and drug-like properties. nih.gov

Key in silico design principles include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (like an enzyme) is known, molecular docking can be used to predict how analogues of this compound would bind to it. acs.org Scientists can virtually modify the parent structure—for example, by changing the position or nature of the propan-2-yl group or adding other substituents—and dock these new molecules into the enzyme's active site. The calculated binding energy helps prioritize which analogues are most likely to be potent inhibitors and are therefore worthy of synthesis. acs.org

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are used. Based on a set of known active molecules, a pharmacophore model can be built. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. nih.gov This pharmacophore can then be used to design new analogues of this compound that fit the model.

ADMET Profiling: A critical part of modern drug design is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.net Numerous computational models can estimate properties like aqueous solubility, cell permeability, potential for metabolism by cytochrome P450 enzymes, and potential for toxicity. By applying these models to virtual analogues of this compound, researchers can deprioritize compounds with predicted poor pharmacokinetic profiles or high toxicity risks before committing resources to their synthesis. researchgate.net

Through these computational strategies, the core structure of this compound can be systematically modified to enhance its function for a specific application, such as inhibiting a particular enzyme, while simultaneously optimizing its drug-like characteristics.

Derivatives and Analogues of 3 3 Propan 2 Yl Phenyl Benzoic Acid: Synthesis and Research Implications

Design and Synthesis of Structurally Modified Derivatives

The structural diversity of derivatives originating from 3-[3-(propan-2-yl)phenyl]benzoic acid can be systematically explored by modifying three key regions: the isopropyl group, the benzoic acid phenyl ring, and the biphenyl (B1667301) core itself.

The isopropyl group, while seemingly a simple alkyl substituent, offers several avenues for modification to probe its influence on molecular conformation and receptor interactions. Alterations can range from simple homologation to the introduction of various functional groups.

One common strategy involves the synthesis of analogues with different alkyl groups at the 3'-position. This can be achieved by utilizing alternative starting materials in a Suzuki-Miyaura coupling reaction. For instance, coupling 3-bromobenzoic acid with a series of (3-alkylphenyl)boronic acids can yield a library of derivatives with varying steric bulk at this position.

Table 1: Examples of Derivatives with Altered 3'-Alkyl Groups

Compound ID3'-SubstituentProposed Synthetic Precursor (Boronic Acid)Potential Impact
Ia -CH(CH₃)₂ (Isopropyl)(3-Isopropylphenyl)boronic acidParent Compound
Ib -CH₃ (Methyl)(3-Methylphenyl)boronic acidReduced Steric Bulk
Ic -C(CH₃)₃ (tert-Butyl)(3-tert-Butylphenyl)boronic acidIncreased Steric Hindrance
Id -CF₃ (Trifluoromethyl)(3-Trifluoromethylphenyl)boronic acidAltered Electronic Properties

Furthermore, the isopropyl group itself can be a site for functionalization. For example, benzylic bromination of the parent compound using N-bromosuccinimide (NBS) could introduce a bromine atom at the tertiary carbon, which can then be substituted by various nucleophiles to introduce hydroxyl, amino, or cyano groups.

The benzoic acid portion of the molecule is amenable to a variety of electrophilic aromatic substitution reactions. The directing effects of the existing carboxyl and phenyl groups will influence the position of new substituents. The carboxylic acid group is a meta-director, while the phenyl group is an ortho, para-director. The interplay of these effects can lead to a mixture of products, but specific reaction conditions can often favor one isomer over others.

Common modifications include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group primarily at the positions meta to the carboxylic acid and ortho/para to the biphenyl linkage.

Table 2: Potential Regioisomers from Electrophilic Aromatic Substitution

ReactionReagentsPotential Positions of SubstitutionResulting Functional Group
NitrationHNO₃, H₂SO₄2, 4, 6-NO₂
BrominationBr₂, FeBr₃2, 4, 6-Br
AcylationCH₃COCl, AlCl₃2, 6-COCH₃

To explore a wider chemical space and modulate physicochemical properties such as solubility and metabolic stability, the core biphenyl structure can be altered. drughunter.commorressier.com This can involve replacing one or both of the phenyl rings with heterocyclic systems or modifying the direct C-C bond that links the two rings.

Bioisosteric replacement of a phenyl ring with a heterocycle like pyridine (B92270), pyrimidine, or pyrazole (B372694) can introduce heteroatoms that may act as hydrogen bond donors or acceptors, potentially leading to improved biological activity or altered pharmacokinetic profiles. nih.gov For instance, replacing the benzoic acid moiety with a pyridine carboxylic acid analogue could be achieved by using a corresponding bromopyridine carboxylic acid in a Suzuki coupling.

The carboxylic acid functional group itself can be replaced by a variety of bioisosteres to modulate acidity and membrane permeability. Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and certain oxadiazoles. researchgate.net

Table 3: Examples of Biphenyl Core and Carboxylic Acid Bioisosteres

Modification TypeOriginal MoietyPotential ReplacementRationale for Replacement
Phenyl Ring ReplacementPhenylPyridineIntroduce H-bond acceptors, alter polarity.
Phenyl Ring ReplacementPhenylThiopheneModify steric and electronic profile.
Linker ModificationDirect C-C bond-O- (Ether)Increase flexibility and angle.
Linker ModificationDirect C-C bond-NHCO- (Amide)Introduce H-bonding capabilities.
Carboxylic Acid Bioisostere-COOHTetrazoleMimic acidity with improved metabolic stability.

Investigation of Structure-Reactivity Relationships in Derivatives

The systematic synthesis of derivatives allows for the investigation of structure-reactivity relationships (SRR). By comparing the chemical or biological properties of the analogues, researchers can deduce the influence of specific structural features. For instance, the electronic nature of substituents on the benzoic acid ring can significantly impact the pKa of the carboxylic acid, which in turn can affect its interaction with biological targets and its absorption and distribution properties.

A study on biphenylcarboxylic acid analogs has shown that the conformation, particularly the twist angle between the two phenyl rings, is crucial for their biological activity. nih.gov Substituents at the ortho positions can cause significant steric hindrance, leading to a larger twist angle and potentially reduced activity compared to meta or para substituted analogues. nih.gov

Table 4: Predicted Impact of Substitutions on Reactivity and Properties

Derivative TypeModification ExamplePredicted Effect on Reactivity/Property
Altered 3'-Alkyl Group3'-tert-ButylIncreased steric hindrance, potentially reduced binding affinity.
Modified Benzoic Acid Ring2-Nitro substituentIncreased acidity of the carboxylic acid due to electron withdrawal.
Heterocyclic ReplacementPyridine instead of PhenylAltered charge distribution and potential for new intermolecular interactions.

Theoretical Exploration of Novel Derivative Scaffolds

Computational chemistry provides powerful tools for the rational design of novel derivatives before their synthesis. nih.gov Techniques such as quantum mechanics calculations can predict molecular properties like conformational preferences and electronic distribution. Molecular docking simulations can be used to predict the binding modes of proposed derivatives within a target protein's active site, helping to prioritize which compounds to synthesize. nih.gov

For example, a computational study could explore a range of non-classical bioisosteres for the phenyl rings, such as bicyclo[1.1.1]pentane, to reduce lipophilicity while maintaining a similar spatial arrangement of functional groups. nih.gov Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron-rich and electron-poor regions of the molecules, providing insights into potential non-covalent interactions with a biological target. nih.gov By comparing the MEP of the parent compound with that of proposed derivatives, chemists can design molecules with enhanced or altered interaction profiles.

A theoretical approach could also involve the de novo design of entirely new scaffolds that maintain the key pharmacophoric features of this compound but are based on different core structures. This could lead to the discovery of novel chemical entities with improved properties.

Strategic Applications in Organic Synthesis and Materials Science

3-[3-(Propan-2-yl)phenyl]benzoic Acid as a Synthetic Building Block

As an aromatic carboxylic acid, this compound can be employed as a foundational intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals . While a specific, optimized synthesis for this compound is not published, a common and effective method for creating such biphenyl (B1667301) systems is the Suzuki-Miyaura cross-coupling reaction rsc.orgtcichemicals.com. This would likely involve the palladium-catalyzed reaction of a 3-halobenzoic acid derivative with (3-isopropylphenyl)boronic acid.

Table 1: Plausible Synthetic Route via Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Product

Precursor for Advanced Organic Intermediates

The reactive nature of the carboxylic acid group and the aromatic rings makes this compound a potential precursor for a variety of advanced organic intermediates. The carboxyl group allows for the formation of numerous derivatives, including esters, amides, and acyl chlorides, which are themselves valuable intermediates . These transformations enable the integration of the [1,1'-biphenyl]-3-carboxylic acid scaffold, substituted with an isopropyl group, into larger, more complex molecular architectures.

Furthermore, the biphenyl rings can potentially undergo electrophilic substitution reactions, although the substitution pattern would be directed by the existing groups. These reactions could introduce additional functional groups, further expanding the synthetic utility of the molecule.

Role in Multi-Component Reactions

There is currently no specific information in the scientific literature detailing the use of this compound in multi-component reactions (MCRs).

Potential as a Ligand or Catalyst Component in Chemical Transformations

Carboxylic acids are well-established functional groups for the construction of ligands used in coordination chemistry and catalysis. The carboxylate moiety can coordinate to a wide range of metal centers, while the biphenyl backbone provides a rigid and sterically defined scaffold.

Design of Metal Complexes with the Carboxylic Acid Ligand

The deprotonated form of this compound can act as a carboxylate ligand to form stable complexes with various metal ions rsc.orgproquest.com. The biphenyl framework offers a rigid structure that can influence the geometry and coordination environment of the resulting metal complex. The presence of the bulky isopropyl group could impart specific steric properties, potentially creating chiral pockets around the metal center or influencing the solubility and crystal packing of the complex. Biphenyl tetracarboxylic acid, for example, has been used to create copper(II), nickel(II), and cobalt(II) complexes with varied structural and magnetic properties rsc.org. It is plausible that this compound could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or catalysis.

Exploration in Asymmetric Catalysis (if applicable)

The molecule this compound is achiral. Therefore, its direct application in asymmetric catalysis is not feasible. However, it could potentially be incorporated as a structural component into a larger, chiral ligand system. There are no specific reports of such applications in the literature.

Advanced Materials Design Principles Utilizing this compound Motif

The rigid biphenyl core is a common structural element in materials science, valued for imparting thermal stability and specific optical properties . Biphenyl derivatives are foundational to the development of liquid crystals and advanced polymers arabjchem.org.

The structure of this compound is particularly interesting for materials design. The non-planar (twisted) nature of the two phenyl rings in biphenyl systems, combined with the meta-substitution pattern, would likely lead to non-linear molecular geometry. This can disrupt close packing, a property that is often exploited in the design of amorphous materials or polymers with high glass transition temperatures. The isopropyl group adds to the steric bulk and can further influence intermolecular interactions and solubility in organic solvents. Derivatives of 4-biphenyl carboxylic acid, for instance, have been investigated as organic mechanoluminescent materials, which emit light in response to mechanical stress google.com. The unique substitution of this compound could theoretically be explored for similar applications in novel functional materials.

Table 2: Relevant Compound Names

Compound Name
This compound
3-Bromobenzoic acid
(3-isopropylphenyl)boronic acid
Biphenyl tetracarboxylic acid

Monomer for Polymer Synthesis (e.g., polyesters, polyamides)

The presence of a single carboxylic acid group allows this compound to be used as a monofunctional monomer. In polymerization, it can act as an end-capping agent to control molecular weight or be modified to a difunctional monomer (e.g., by introducing a hydroxyl or amino group) for incorporation into the main chain of polyesters and polyamides.

The introduction of the bulky 3-(propan-2-yl)phenyl side group is anticipated to have significant effects on the properties of the resulting polymers. In aromatic polyamides, for instance, such pendant groups are known to inhibit the strong intermolecular hydrogen bonds that typically lead to high crystallinity and low solubility. nih.gov This disruption enhances solubility in organic solvents and can make the polymers more processable, albeit potentially at the cost of some mechanical strength and thermal stability. nih.gov

For polyesters, incorporating monomers with bulky, non-coplanar structures, such as those derived from meta-substituted benzoic acids, can lower the glass transition temperature (Tg) and reduce crystallinity. nih.govresearchgate.net This leads to amorphous materials with increased flexibility and solubility. The 3-(propan-2-yl)phenyl group would introduce significant free volume between polymer chains, hindering efficient packing and crystallization. This principle is utilized to convert rigid polymers into more processable thermoplastics. researchgate.net

Table 1: Predicted Properties of Polymers Incorporating this compound Derivatives

PropertyExpected Impact of 3-(Propan-2-yl)phenyl GroupRationale
Solubility IncreasedThe bulky, non-polar side group disrupts interchain packing and hydrogen bonding, improving solvation.
Crystallinity DecreasedSteric hindrance from the meta-substituent prevents the ordered alignment of polymer chains.
Glass Transition (Tg) Potentially LoweredIncreased free volume and reduced interchain forces can enhance segmental mobility of the polymer backbone. researchgate.net
Thermal Stability Moderate to HighThe inherent stability of the aromatic backbone would be retained.
Processability ImprovedHigher solubility and lower crystallinity facilitate melt or solution processing.

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

In the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the geometry and functionality of the organic linker are paramount. Benzoic acid derivatives are fundamental building blocks for these materials. researchgate.net

As a linker in MOFs, this compound (or its dicarboxylic acid analogue) would coordinate with metal ions or clusters. The meta-connectivity of the coordinating carboxylate group, combined with the twisted dihedral angle enforced by the 3-phenyl substituent, would likely prevent the formation of highly symmetric, interpenetrated structures commonly seen with linear linkers like terephthalic acid. Instead, it would favor the formation of complex three-dimensional frameworks with specific topologies. Research on MOFs constructed from meta-substituted biphenyldicarboxylic acids has shown that such linkers can create structures with large, open channels and high porosity. researchgate.net

The bulky propan-2-ylphenyl group would project into the pores of the framework, modifying the chemical environment within. This could be leveraged for selective gas adsorption or catalysis. The non-polar nature of the substituent would make the pores more hydrophobic, which could be advantageous for the separation or storage of non-polar molecules.

For COFs, which are built from organic linkers connected by strong covalent bonds, substituted benzoic acids can be used as catalysts or building blocks. digitellinc.com Flexible building blocks in COFs can lead to interesting dynamic properties, such as reversible expansion and contraction upon guest adsorption. rsc.orgnih.gov While the biphenyl core of this compound is relatively rigid, the isopropyl group provides some conformational flexibility. The use of such tailored building blocks is a key strategy for creating COFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis. digitellinc.comrsc.orgnih.gov

Table 2: Projected Characteristics of Frameworks Using this compound as a Linker

FeaturePredicted Characteristic in MOFs/COFsScientific Basis
Framework Topology Complex, non-interpenetrated 3D networkThe meta-substitution pattern and steric bulk disrupt simple packing and favor intricate, open topologies. researchgate.net
Pore Size Potentially large, with tunable dimensionsThe length and angle of the linker dictate pore size; the bulky group could create larger voids.
Pore Environment HydrophobicThe non-polar isopropyl and phenyl groups would line the interior of the pores.
Surface Area Moderate to HighDependent on the resulting topology, but meta-substituted linkers are known to produce frameworks with significant surface areas. researchgate.net
Potential Use Selective adsorption of non-polar molecules, heterogeneous catalysisThe hydrophobic pores and potential for high surface area are suitable for these applications.

Advanced Analytical Methodologies for Characterizing Reaction Intermediates and Products

Spectroscopic Techniques for Elucidating Reaction Mechanisms

Spectroscopic methods are at the forefront of mechanistic elucidation in organic synthesis. They allow for the detailed structural analysis of isolated compounds and, increasingly, the real-time observation of reacting species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. azom.com For a compound with multiple aromatic protons and carbons in similar electronic environments, such as 3-[3-(propan-2-yl)phenyl]benzoic acid, one-dimensional ¹H and ¹³C NMR spectra can be complex and challenging to interpret unambiguously. Advanced two-dimensional (2D) NMR pulse sequences are therefore essential for definitive structural assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial for tracing the connectivity of protons within each of the two benzene rings and within the propan-2-yl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different structural fragments of the molecule. For instance, HMBC can show correlations between the protons of one aromatic ring and the carbons of the other, confirming the biaryl linkage. It can also confirm the position of the propan-2-yl and benzoic acid groups on their respective rings.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1'-141.2H-2', H-6', H-7
2'7.95 (d)130.5C-4', C-6', C-7
3'-138.5H-2', H-4'
4'7.50 (t)129.0C-2', C-6'
5'7.80 (d)129.8C-1', C-3'
6'8.10 (s)131.0C-2', C-4'
7 (COOH)11.5 (br s)171.5C-1'
1''-149.5H-2'', H-6'', H-8
2''7.45 (s)126.0C-4'', C-6''
3''-139.0H-2'', H-4''
4''7.30 (d)128.8C-2'', C-6''
5''7.20 (t)125.5C-1'', C-3''
6''7.40 (d)127.0C-2'', C-4''
8 (CH)3.05 (sept)34.2C-1'', C-9, C-10
9, 10 (CH₃)1.30 (d)24.0C-8, C-1''

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic data, moving beyond the analysis of starting materials and final products. azom.com In situ spectroscopy allows for the observation of reactant consumption, product formation, and the rise and fall of reaction intermediates.

In Situ Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution without the need for sample extraction. acs.org Raman spectroscopy relies on light scattering and can be performed using fiber-optic probes immersed directly into the reaction vessel. acs.org For the synthesis of this compound via a Suzuki coupling, one could monitor the disappearance of the characteristic vibrational bands of the aryl halide and arylboronic acid starting materials and the appearance of new bands corresponding to the biaryl product. acs.orgresearchgate.net For example, the biaryl product often exhibits a characteristic peak around 1600 cm⁻¹ that is absent in the reactants. acs.org

In Situ NMR Spectroscopy: While requiring specialized equipment, in situ NMR provides highly detailed structural information over the course of a reaction. azom.com By acquiring spectra at regular intervals, it is possible to track the changes in concentration of multiple species simultaneously. This can reveal the presence of transient intermediates in the catalytic cycle and help to identify potential side reactions.

Table 2: Illustrative Data from In Situ Raman Monitoring of a Suzuki Coupling Reaction
Time (minutes)Reactant A Peak Intensity (a.u.)Reactant B Peak Intensity (a.u.)Product Peak Intensity (a.u.)
01.001.000.00
150.750.780.23
300.480.510.50
600.150.180.84
900.020.030.97
120<0.01<0.010.99

High-Resolution Mass Spectrometry for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing exact mass measurements that allow for the determination of elemental compositions. This capability is crucial for confirming the identity of the final product and for identifying unknown intermediates and byproducts in a reaction mixture. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing palladium-containing complexes directly from a reaction mixture, as these intermediates are often charged or can be readily ionized. researchgate.net

In the context of a palladium-catalyzed synthesis of this compound, HRMS could be used to:

Confirm the Product: An exact mass measurement of the final product provides definitive confirmation of its elemental formula, C₁₆H₁₆O₂.

Identify Reaction Intermediates: Key intermediates in a Suzuki-Miyaura catalytic cycle, such as oxidative addition complexes (e.g., [Ar-Pd(II)-X(L)₂]) or transmetalation products, could potentially be intercepted and characterized. The characteristic isotopic distribution pattern of palladium makes these species easily recognizable in the mass spectrum. researchgate.net

Characterize Byproducts: HRMS can identify the elemental composition of byproducts, such as homocoupled products (e.g., from the coupling of two arylboronic acid molecules) or products of deboronation. acs.org

Table 3: Hypothetical HRMS Data for Product and Potential Reaction Intermediates
SpeciesProposed FormulaCalculated m/zMeasured m/z
Product [M-H]⁻C₁₆H₁₅O₂⁻239.1078239.1075
Oxidative Addition Intermediate (Aryl Bromide + Pd(0)L₂)C₂₈H₂₉O₂PPdBr⁺649.9967649.9962
Homocoupled Byproduct (from boronic acid)C₁₈H₂₂⁺238.1721238.1719

Chromatographic Separations for Complex Reaction Mixtures

Chromatography is an essential tool for the separation and purification of compounds from complex reaction mixtures. researchgate.net Given the potential for side reactions in cross-coupling chemistry, robust chromatographic methods are necessary to isolate the desired product and to analyze the purity of the final material.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis and purification of non-volatile organic compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), would be the standard method for assessing the purity of the final product. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. rotachrom.com

Chiral Chromatography: For some biaryl compounds, restricted rotation around the single bond connecting the two aryl rings can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, mirror-image stereoisomers. nih.gov While stable atropisomers are less likely for this compound due to insufficient steric hindrance in the ortho positions, chiral HPLC with specialized chiral stationary phases (CSPs) would be the method of choice to investigate this possibility or to separate enantiomers in related, more sterically hindered biaryls. nih.govresearchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While not ideal for the final product (benzoic acids can be challenging to analyze by GC without derivatization), GC coupled with a mass spectrometer (GC-MS) would be an excellent technique for monitoring the consumption of more volatile starting materials, such as a corresponding aryl bromide or iodide. acs.org

Table 4: Representative HPLC Separation Data for a Reaction Mixture
Peak NumberRetention Time (min)Tentative Assignment
13.53-Bromobenzoic acid (Starting Material)
24.83-(Propan-2-yl)phenylboronic acid (Starting Material)
38.23,3'-Biphenyldicarboxylic acid (Homocoupled byproduct)
49.5This compound (Product)

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis of asymmetrically substituted biaryl compounds like 3-[3-(propan-2-yl)phenyl]benzoic acid can be complex, often requiring multi-step procedures with challenges in controlling regioselectivity and yield. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists approach such synthetic challenges.

Detailed Research Findings: AI-driven retrosynthesis tools are rapidly evolving, moving beyond rule-based systems to sophisticated models that learn from vast datasets of known reactions. nih.gov These platforms can predict novel synthetic pathways that may be more efficient or use more readily available starting materials than traditional methods. nih.govacs.org For a target like this compound, an AI model could analyze various disconnection strategies, such as a Suzuki coupling between 3-bromobenzoic acid and (3-isopropylphenyl)boronic acid, or alternative C-H activation strategies.

Machine learning models, particularly when trained on in-house or proprietary reaction data, can achieve high accuracy in predicting reaction outcomes and optimizing conditions. researchgate.net This data-driven approach can significantly reduce the experimental burden of screening different catalysts, solvents, and temperatures, accelerating the discovery of optimal conditions for synthesizing this compound and its derivatives. researchgate.net The future lies in creating fully automated synthesis platforms where AI algorithms not only design the synthetic route but also control robotic systems to execute the synthesis, purify the product, and analyze the results. youtube.com

Sustainable Synthesis and Circular Economy Approaches

The chemical industry is increasingly under pressure to adopt more sustainable practices, minimizing waste and environmental impact. The principles of green chemistry and the circular economy offer a framework for reimagining the synthesis of molecules like this compound.

Detailed Research Findings: A key focus of sustainable chemistry is the use of renewable feedstocks. acs.org Research could explore the synthesis of the aromatic precursors of this compound from biomass-derived platform molecules. Catalysis is central to green chemistry, and developing catalysts based on earth-abundant metals rather than precious metals for the key bond-forming reactions would be a significant advancement. researchgate.net

The concept of a circular economy encourages the design of products that can be easily recycled or upcycled. acs.orgnih.gov While this is more directly applicable to polymers and materials, the principles can be applied to the synthesis process itself. This includes the use of recyclable catalysts, solvent-free reaction conditions (mechanochemistry), and energy-efficient activation methods like microwave or ultrasonic irradiation. Designing the lifecycle of products containing this compound to ensure their components can be recovered and reused would be a long-term goal aligned with circular economy principles. acs.org

Exploration of Unconventional Reactivity Pathways

Moving beyond well-established reactions is crucial for discovering novel synthetic routes and accessing new chemical space. The structure of this compound provides opportunities to explore unconventional reactivity.

Detailed Research Findings: The presence of multiple C-H bonds on the aromatic rings of this compound makes it a candidate for late-stage functionalization via C-H activation. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses of derivatives.

Another area of exploration is the use of strained intermediates or high-energy molecules to drive reactions. While not immediately obvious for this specific molecule, its synthesis could potentially be designed to proceed through a strained intermediate that facilitates a key bond formation. Computational chemistry can play a vital role in identifying and predicting the outcomes of such non-classical reaction pathways. Furthermore, photocatalysis and electrochemistry offer alternative, often milder, methods for activating molecules and forging new bonds, which could be applied to the synthesis of this biaryl acid.

Development of Novel Synthetic Tools Inspired by this compound's Architecture

The unique three-dimensional shape and functional group display of molecules can inspire the development of entirely new synthetic methods and reagents.

Detailed Research Findings: The architecture of this compound, with its defined spatial relationship between the two phenyl rings, could serve as a scaffold for developing new chiral ligands for asymmetric catalysis. The atropisomeric potential of substituted biaryls is well-known, and by introducing appropriate substituents to prevent free rotation around the central C-C bond, novel chiral catalysts could be designed.

Natural products with complex architectures have historically been a major source of inspiration for new synthetic methods. While this compound is not a natural product, the principle of using a molecular structure to spark creativity in synthetic design remains valid. For instance, the challenge of selectively functionalizing one of the two aromatic rings in the presence of the other could lead to the development of new protecting group strategies or regioselective catalytic systems. The development of molecular machines that can mechanically interlock molecules could one day be used to create complex architectures from building blocks like this compound.

Q & A

Basic: What are the standard methods for synthesizing 3-[3-(Propan-2-yl)phenyl]benzoic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the propan-2-ylphenyl group to the benzoic acid scaffold. Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand tuning to reduce steric hindrance from the isopropyl group .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Use of reverse-phase HPLC (C18 column) with a methanol/water gradient to isolate the product from unreacted precursors .
    Yield improvements often require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of boronic acid derivatives.

Advanced: How can computational modeling resolve contradictory data in the electronic effects of the isopropyl substituent on benzoic acid’s acidity?

Answer:
Conflicting experimental pKa values (e.g., due to solvent effects) can be addressed via:

  • DFT calculations : Optimizing molecular geometry at the B3LYP/6-31G* level to predict electron-withdrawing/donating effects of the isopropyl group .
  • Solvent modeling : Using COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents like DMSO, which may stabilize the deprotonated form .
  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., 4-Fluoro-2-(3-methylphenyl)benzoic acid) to validate trends in substituent effects .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and aromatic protons (δ 7.0–8.0 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M-H]⁻ at m/z 253.1464 for C₁₆H₁₆O₂) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Answer:
Inconsistent bioactivity (e.g., COX-2 inhibition) may arise from:

  • Membrane permeability differences : Measure logP values experimentally (shake-flask method) or predict via software (e.g., MarvinSketch) to correlate with cellular uptake .
  • Metabolic stability : Use liver microsomal assays to compare degradation rates in human vs. rodent models .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (risk of irritation noted in analogs like 2-Amino-3-formylbenzoic acid) .
  • Ventilation : Use fume hoods due to potential dust formation during weighing .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies can mitigate steric hindrance during functionalization of the benzoic acid core?

Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBDMS) to reduce steric interference during electrophilic substitution .
  • Microwave-assisted synthesis : Enhance reaction kinetics for bulky substituents by reducing reaction time (e.g., 30 minutes at 150°C vs. 24 hours reflux) .
  • Directed ortho-metalation : Use directing groups (e.g., amides) to control regioselectivity in crowded aromatic systems .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

  • HPLC-UV : Use a C18 column with a 70:30 acetonitrile/water mobile phase; purity >98% is indicated by a single peak at λ = 254 nm .
  • Melting point analysis : Compare observed mp (e.g., 180–182°C) to literature values (±2°C tolerance) .
  • Elemental analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values (C: 75.56%, H: 6.34%, O: 18.10%) .

Advanced: What computational tools are best suited for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate absorption (Topological Polar Surface Area <60 Ų) and CYP450 inhibition .
  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., PPARγ) to rationalize bioactivity .
  • MD simulations (GROMACS) : Assess stability in lipid bilayers to infer blood-brain barrier permeability .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Solvent recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching .
  • Crystallization optimization : Use anti-solvent (e.g., heptane) addition under controlled cooling to improve yield and particle size uniformity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Bioisosteric replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl to modulate lipophilicity .
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazole or oxadiazole to improve metabolic stability .
  • 3D-QSAR : Build CoMFA models using alignment-independent descriptors to predict activity cliffs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Propan-2-yl)phenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(Propan-2-yl)phenyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.